

# Alrizomadlin (APG-115): A Technical Guide to its Discovery and Chemical Synthesis

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## Compound of Interest

Compound Name: Alrizomadlin

Cat. No.: B605068

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## Abstract

**Alrizomadlin** (APG-115) is a potent, orally bioavailable, small-molecule inhibitor of the MDM2-p53 protein-protein interaction, currently under clinical investigation for the treatment of various cancers. This technical guide provides an in-depth overview of the discovery, chemical synthesis, and preclinical characterization of **Alrizomadlin**. It is intended to serve as a comprehensive resource for researchers and drug development professionals interested in the therapeutic potential of targeting the MDM2-p53 axis.

## Discovery of Alrizomadlin

**Alrizomadlin** was discovered through an extensive structure-activity relationship (SAR) study of a class of spirooxindole-based MDM2 inhibitors.<sup>[1]</sup> The research aimed to improve upon earlier compounds that exhibited chemical instability.<sup>[1]</sup> This effort led to the identification of **Alrizomadlin** (also referred to as AA-115), a compound with high binding affinity to MDM2, potent cellular activity, and a favorable oral pharmacokinetic profile.<sup>[1]</sup> The discovery was the result of a collaboration between researchers at the University of Michigan and Ascentage Pharma.<sup>[2]</sup> Ascentage Pharma is the global biopharmaceutical company that is developing **Alrizomadlin**.<sup>[2][3]</sup>

## Chemical Synthesis of Alrizomadlin

The chemical synthesis of **Alrizomadlin** is a multi-step process. The following is a general outline of the synthetic route, based on the information available in the primary discovery publication. For a detailed, step-by-step protocol, readers are directed to the supplementary information of the referenced publication.

#### Key Starting Materials:

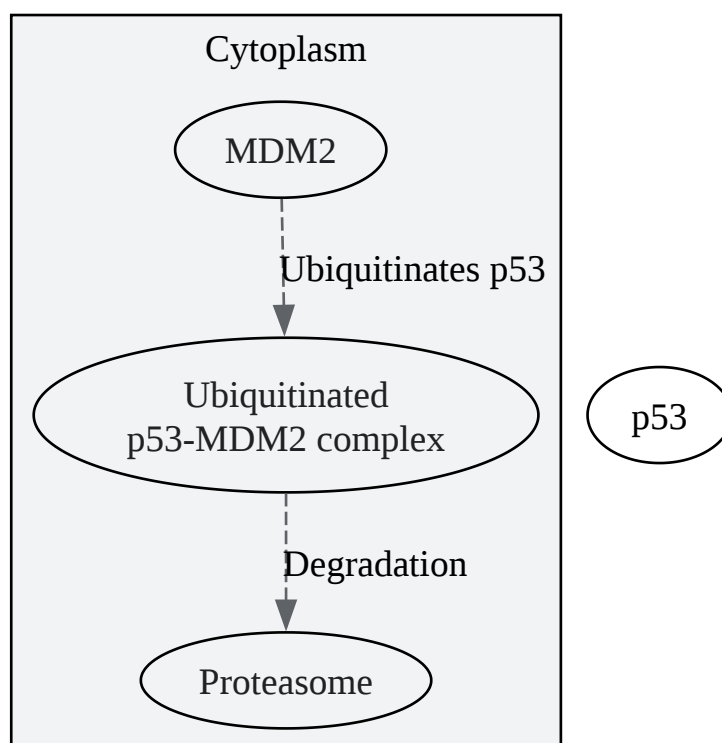
- Substituted isatin derivative
- Cyclohexanone derivative
- Substituted aldehyde
- Amino acid derivative

#### General Synthetic Scheme:

A three-component 1,3-dipolar cycloaddition reaction is a key step in the synthesis of the complex spirooxindole scaffold of **Alrizomadlin**.<sup>[4]</sup> This reaction is followed by a late-stage Davis–Beirut reaction to complete the core structure.<sup>[4]</sup> The final steps of the synthesis involve the amidation of the carboxylic acid group with the bicyclo[2.2.2]octane-1-carboxylic acid moiety.

## Mechanism of Action

**Alrizomadlin** is a potent and selective antagonist of the MDM2-p53 interaction.<sup>[4][5]</sup> In many cancers with wild-type p53, the tumor suppressor function of p53 is inhibited by the overexpressed MDM2 protein, which binds to p53 and targets it for proteasomal degradation.<sup>[1]</sup> **Alrizomadlin** binds to the p53-binding pocket of MDM2, thereby blocking the MDM2-p53 interaction.<sup>[3]</sup> This leads to the stabilization and activation of p53, resulting in the transcriptional upregulation of p53 target genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., PUMA, BAX).<sup>[5][6]</sup> The restoration of p53 function ultimately leads to the inhibition of tumor growth.



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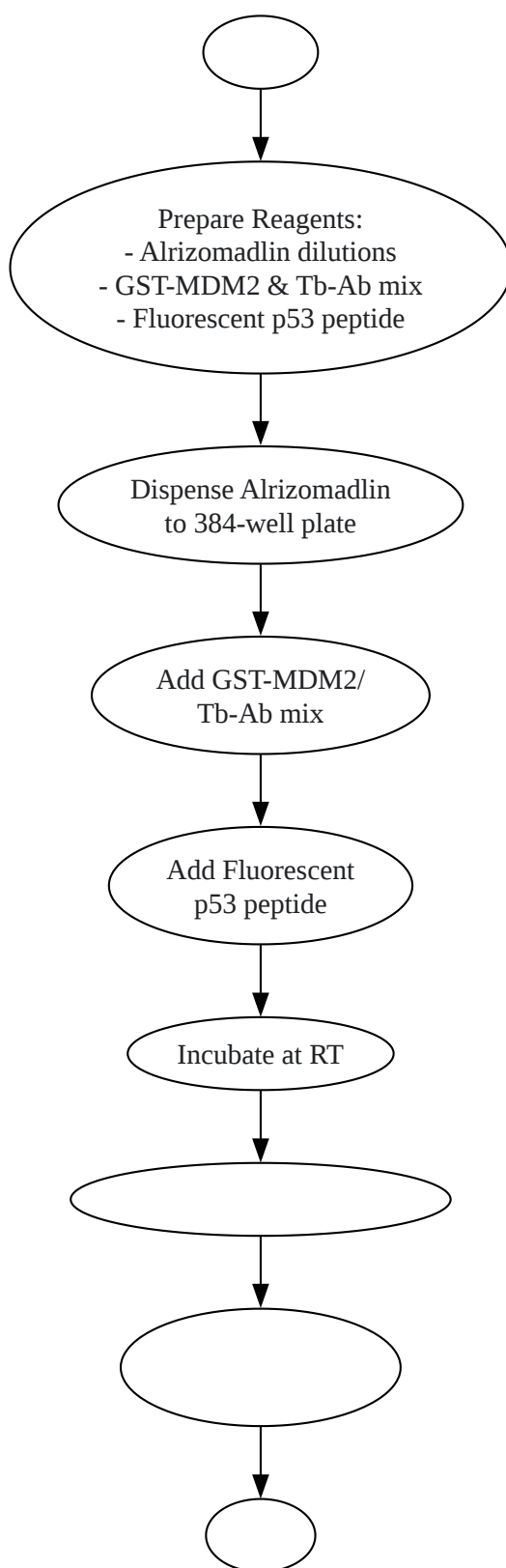
## Experimental Protocols

### Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for MDM2 Binding

This assay is used to determine the binding affinity of **Alrizomadlin** to the MDM2 protein.

- Principle: The assay measures the disruption of the interaction between a terbium-labeled anti-GST antibody bound to GST-tagged MDM2 and a fluorescently labeled p53-derived peptide. When **Alrizomadlin** binds to MDM2, it displaces the fluorescent peptide, leading to a decrease in the TR-FRET signal.
- Materials:
  - GST-tagged human MDM2 protein
  - Fluorescently labeled p53-derived peptide (e.g., FAM-labeled)

- Terbium-labeled anti-GST antibody
- Assay buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 1 mM TCEP, 0.05% Tween-20)
- 384-well low-volume black plates
- TR-FRET microplate reader
- Protocol:
  - Prepare serial dilutions of **Alrizomadlin** in DMSO.
  - Add 2  $\mu$ L of the compound dilutions to the assay plate.
  - Prepare a master mix containing GST-MDM2 and the terbium-labeled anti-GST antibody in assay buffer.
  - Add 8  $\mu$ L of the master mix to each well.
  - Prepare a solution of the fluorescently labeled p53 peptide in assay buffer.
  - Add 10  $\mu$ L of the peptide solution to each well.
  - Incubate the plate at room temperature for a specified time (e.g., 1-2 hours), protected from light.
  - Measure the TR-FRET signal using a microplate reader with appropriate excitation and emission wavelengths for the donor and acceptor fluorophores.
  - Calculate the IC<sub>50</sub> value by fitting the data to a four-parameter logistic equation.



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## Cell Proliferation Assay

This assay measures the effect of **Alrizomadlin** on the growth of cancer cell lines.

- Principle: The assay is based on the quantification of ATP, which is an indicator of metabolically active cells. A decrease in ATP levels corresponds to a reduction in cell viability.
- Materials:
  - Cancer cell line (e.g., SJSA-1, with MDM2 amplification and wild-type p53)
  - Cell culture medium and supplements
  - 96-well clear-bottom white plates
  - CellTiter-Glo® Luminescent Cell Viability Assay kit (or equivalent)
  - Luminometer
- Protocol:
  - Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
  - Prepare serial dilutions of **Alrizomadlin** in the cell culture medium.
  - Remove the existing medium from the cells and add the medium containing the different concentrations of **Alrizomadlin**.
  - Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO<sub>2</sub>.
  - Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
  - Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
  - Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure the luminescence using a luminometer.
- Calculate the IC<sub>50</sub> value by plotting the percentage of cell viability against the log of the compound concentration.

## In Vivo Xenograft Tumor Model

This model is used to evaluate the antitumor efficacy of **Alrizomadlin** in a living organism.

- Principle: Human cancer cells are implanted into immunocompromised mice. Once tumors are established, the mice are treated with **Alrizomadlin**, and tumor growth is monitored over time.
- Materials:
  - Immunocompromised mice (e.g., nude or SCID mice)
  - Cancer cell line (e.g., SJSA-1)
  - Matrigel (or other extracellular matrix)
  - **Alrizomadlin** formulation for oral administration
  - Calipers for tumor measurement
- Protocol:
  - Subcutaneously inject a suspension of cancer cells mixed with Matrigel into the flank of the mice.
  - Monitor the mice for tumor growth.
  - Once the tumors reach a specific size (e.g., 100-200 mm<sup>3</sup>), randomize the mice into treatment and control groups.
  - Administer **Alrizomadlin** orally to the treatment group at a specified dose and schedule (e.g., daily or every other day). The control group receives the vehicle.

- Measure tumor volume using calipers at regular intervals (e.g., twice a week). Tumor volume can be calculated using the formula:  $(\text{Length} \times \text{Width}^2) / 2$ .
- Monitor the body weight of the mice as an indicator of toxicity.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).

## Quantitative Data

**Table 1: In Vitro Activity of Alrizomadlin**

Parameter	Value	Cell Line/Assay	Reference
MDM2 Binding Affinity (Ki)	< 1 nM	TR-FRET Assay	[1][5]
MDM2 Binding Affinity (IC50)	$3.8 \pm 1.1$ nM	TR-FRET Assay	[5]
Cell Proliferation (IC50)	2.7 $\mu$ M	SJSA-1	[5]
Cell Proliferation (IC50)	$18.9 \pm 15.6$ nM	AGS	[3]
Cell Proliferation (IC50)	$103.5 \pm 18.3$ nM	MKN45	[3]

**Table 2: Pharmacokinetic Properties of Alrizomadlin in Humans (Phase I)**

Parameter	Value (at 100-200 mg dose)	Reference
Half-life (t1/2)	3-7 hours	[5]
Pharmacokinetics	Approximately linear	[5][7]

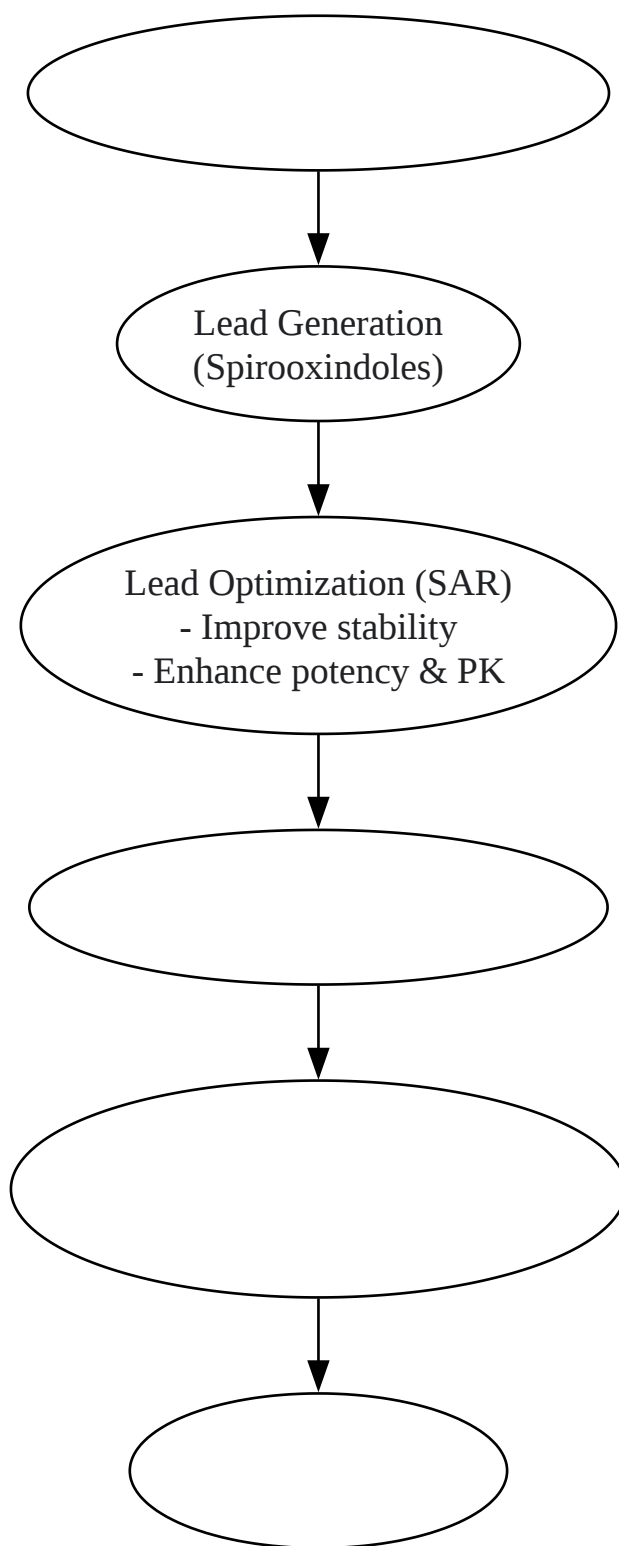
**Table 3: Clinical Efficacy of Alrizomadlin (Phase I/II Trials)**



Indication	Treatment Regimen	Overall Response Rate (ORR)	Disease Control Rate (DCR)	Progression-Free Survival (PFS)	Clinical Trial ID	Reference
Advanced Solid Tumors (MDM2 amplified, TP53 wild-type)	Monotherapy	25%	100%	7.9 months	NCT02935907	<a href="#">[5]</a> <a href="#">[7]</a>
Advanced Solid Tumors (TP53 mutant)	Monotherapy	-	-	2.2 months	NCT02935907	<a href="#">[5]</a> <a href="#">[7]</a>
Unresectable or Metastatic Melanoma (I-O failed)	+ Pembrolizumab	24.1%	55.2%	-	NCT03611868	<a href="#">[1]</a>
Malignant Peripheral Nerve Sheath Tumor	+ Pembrolizumab	-	Clinical Benefit Rate: 53%	-	NCT03611868	<a href="#">[4]</a>
Adenoid Cystic Carcinoma	Monotherapy	16.7%	100%	-	-	<a href="#">[8]</a>

# Logical Relationships in Drug Discovery

The discovery and development of **Alrizomadlin** followed a logical progression from initial concept to clinical evaluation.



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## Conclusion

**Alrizomadlin** (APG-115) is a promising clinical candidate that emerged from a rigorous drug discovery program. Its potent and selective inhibition of the MDM2-p53 interaction, coupled with favorable oral bioavailability, has translated into encouraging antitumor activity in preclinical models and early-phase clinical trials. This technical guide provides a foundational understanding of the discovery and chemical synthesis of **Alrizomadlin**, which may aid in the future development of this and other next-generation MDM2 inhibitors.

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